2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde
Overview
Description
2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde (MMT-5-C) is a chemical compound that has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis and is known for its ability to catalyze a variety of reactions. MMT-5-C is a colorless, crystalline solid with a melting point of 98.5°C and a boiling point of 176°C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, thiazole derivatives like 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde are explored for their potential therapeutic properties. Thiazoles are known to exhibit a wide range of biological activities, including antitubercular, antimicrobial, and anti-inflammatory effects . This compound could serve as a key intermediate in the synthesis of molecules with pharmacological interest.
Agriculture
Thiazole compounds are significant in the development of fungicides and pesticides. Their incorporation into agricultural chemicals can help in controlling various pests and diseases that affect crops. The structural motif of thiazole is found in many commercial fungicides, suggesting that 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde could be a valuable precursor in synthesizing new agrochemicals .
Material Science
In material science, thiazole derivatives are utilized for their unique properties in the synthesis of advanced materials. They can be used to create polymers with specific characteristics or as building blocks for organic semiconductors. The versatility of thiazole chemistry allows for the development of materials with tailored electrical, optical, or mechanical properties .
Environmental Science
Thiazole derivatives are also studied for their role in environmental science. They can be part of the chemical processes that detoxify pollutants or serve as indicators of environmental quality. Research into the environmental applications of thiazole compounds can lead to better methods of pollution control and monitoring .
Biochemistry
In biochemistry, thiazole derivatives are important in studying enzyme mechanisms and metabolic pathways. They can act as inhibitors or activators of enzymes, helping to elucidate the biochemical processes in living organisms. The structural diversity of thiazole compounds makes them useful tools in probing biological systems .
Pharmacology
Thiazole derivatives are widely used in pharmacology for drug development. They form the core structure of various drugs that treat a range of diseases, from infections to neurological disorders. The pharmacokinetic properties of thiazole-based drugs, such as absorption, distribution, metabolism, and excretion, are areas of active research, where compounds like 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde could play a crucial role .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been used in the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
It’s known that thiazole derivatives can interact with multiple receptors . They can undergo various reactions such as donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole derivatives are known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
properties
IUPAC Name |
2-methoxy-4-methyl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-5(3-8)10-6(7-4)9-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAIXPLELSFGEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586180 | |
Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde | |
CAS RN |
937676-32-9 | |
Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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